molecular formula C11H9ClN2O2S B1598359 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride CAS No. 465514-07-2

3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride

Cat. No.: B1598359
CAS No.: 465514-07-2
M. Wt: 268.72 g/mol
InChI Key: ZLLPUDLQNCNHFM-UHFFFAOYSA-N
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Description

3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a sulfonyl chloride group and a 2-methylpyrimidin-4-yl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride typically involves the reaction of 2-methylpyrimidin-4-ylbenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize waste. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride undergoes various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The compound can be reduced to form corresponding amines.

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride is utilized in various scientific research fields, including:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride exerts its effects depends on the specific application. In drug discovery, for example, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

  • 3-(2-Methylpyrimidin-4-yl)propanoic acid: A related compound with a different functional group.

  • 3-(2-Methylpyrimidin-4-yl)aniline: Another related compound with an amino group instead of a sulfonyl chloride group.

Uniqueness: 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride is unique due to its sulfonyl chloride group, which imparts distinct chemical reactivity compared to similar compounds. This reactivity makes it particularly useful in specific chemical reactions and applications.

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Properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-8-13-6-5-11(14-8)9-3-2-4-10(7-9)17(12,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLPUDLQNCNHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381566
Record name 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-07-2
Record name 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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